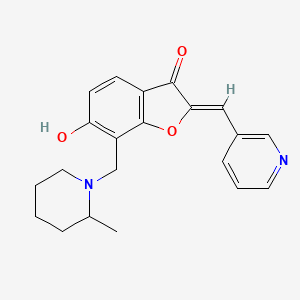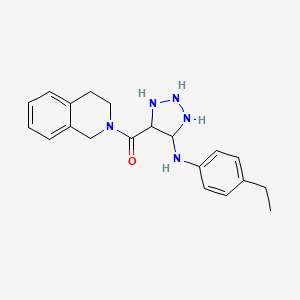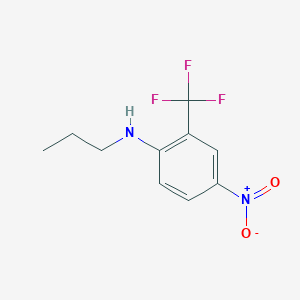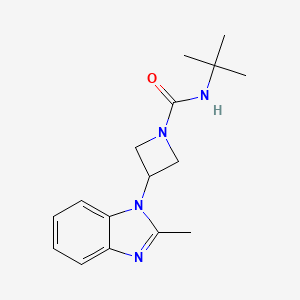![molecular formula C19H21N3O6S B2779799 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine CAS No. 278782-74-4](/img/structure/B2779799.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The structure also suggests the presence of a benzodioxol group and a nitrophenyl group, both of which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzodioxol group would introduce aromaticity into the structure, and the nitrophenyl group could contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of the nitrophenyl group, the nature of the benzodioxol group, and the properties of the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Antimalarial Activity
- A study by Cunico et al. (2009) investigated the anti-malarial activity of certain piperazine derivatives, including structures similar to the compound . They highlighted the significance of specific substituents for generating activity against malaria (Cunico et al., 2009).
Antibacterial Efficacy
- Mekky and Sanad (2020) synthesized novel piperazine derivatives and evaluated their in-vitro antibacterial activities. They found that certain derivatives showed promising antibacterial efficacies against various bacterial strains, including E. coli and S. aureus (Mekky & Sanad, 2020).
- Wu Qi (2014) designed and synthesized piperazine derivatives with enhanced antibacterial activities. Their research indicated that specific derivatives exhibited better antibacterial activities at certain concentrations (Wu Qi, 2014).
Anticancer Properties
- Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent. Some compounds demonstrated significant activity against various cancer cell lines (Turov, 2020).
Molecular Structure and Conformation
- Kavitha et al. (2014) conducted a study on the molecular structure and conformation of a hydrated salt related to the compound, focusing on its crystal structure and intermolecular interactions (Kavitha et al., 2014).
- Mahesha et al. (2019) analyzed closely related piperazine derivatives to understand their molecular structures and the impact on intermolecular interactions (Mahesha et al., 2019).
Antidepressant Effects
- Silanes et al. (2004) evaluated the antidepressant-like effects of piperazine-derived compounds in animal models. They found that certain derivatives exhibited promising results in reducing immobility time, suggesting their potential as antidepressants (Silanes et al., 2004).
Antioxidant Activity
- Mallesha and Mohana (2011) synthesized piperazine derivatives and evaluated their antioxidant activities. They found that specific compounds exhibited moderate antioxidant activity compared to standard drugs (Mallesha & Mohana, 2011).
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-14-2-4-16(22(23)24)11-19(14)29(25,26)21-8-6-20(7-9-21)12-15-3-5-17-18(10-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDQBDZGFMRTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779719.png)

![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B2779721.png)

![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2779728.png)


![7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779733.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2779734.png)
